4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde

Platelet Aggregation Thrombosis Imidazolidine

4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde (CAS 5471-58-9) is a synthetic dioxoimidazolidine derivative belonging to the hydantoin class, characterized by a 1-methyl substitution and a 4-butyl-4-carbaldehyde motif on the imidazolidine ring. Its molecular formula is C9H14N2O3 with a molecular weight of 198.22 g/mol.

Molecular Formula C9H14N2O3
Molecular Weight 198.22 g/mol
CAS No. 5471-58-9
Cat. No. B13768812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde
CAS5471-58-9
Molecular FormulaC9H14N2O3
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCCCCC1(C(=O)N(C(=O)N1)C)C=O
InChIInChI=1S/C9H14N2O3/c1-3-4-5-9(6-12)7(13)11(2)8(14)10-9/h6H,3-5H2,1-2H3,(H,10,14)
InChIKeyBSBYECHMVHTACX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde (CAS 5471-58-9): Chemical Identity and Core Structural Features


4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde (CAS 5471-58-9) is a synthetic dioxoimidazolidine derivative belonging to the hydantoin class, characterized by a 1-methyl substitution and a 4-butyl-4-carbaldehyde motif on the imidazolidine ring . Its molecular formula is C9H14N2O3 with a molecular weight of 198.22 g/mol . The compound features an aldehyde group at the 4-position, which is a key differentiating functional handle not present in most hydantoin analogs [1]. The sparing aqueous solubility (calculated 12 g/L at 25°C) and the presence of the reactive carbaldehyde group make it a versatile intermediate for further derivatization.

Reactive aldehyde handle for derivatization workflows
Hydantoin scaffold with unique 4-butyl-carbaldehyde motif
Biological screening: platelet aggregation and ACAT inhibition context
Moderate aqueous solubility supports formulation and assay studies

Why Generic Hydantoin Substitution Fails for 4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde (CAS 5471-58-9) in Biological Screening


Unlike simple hydantoins such as 5,5-dimethylhydantoin or 1-methylhydantoin, which lack the aldehyde handle and the 4-butyl group, this compound presents a unique pharmacophoric pattern that is critical for targeting platelet aggregation and ACAT inhibition . Biological screening data curated in ChEMBL and BindingDB indicate that minor structural variations among dioxoimidazolidine derivatives lead to significant differences in activity against platelet aggregation and acyl-CoA cholesterol acyltransferase (ACAT), meaning generic substitution with unsubstituted or differently N-alkylated analogs will not reproduce the biological profile observed for this specific compound [1].

Aldehyde handle Aldehyde-lacking hydantoins may not support SAR derivatization workflows.
4-Butyl group Unsubstituted or simple alkyl analogs may shift lipophilicity and target engagement profile.
Biological activity Generic hydantoins show divergent platelet aggregation and ACAT responses; reported activity may not transfer.

Quantitative Differentiation Evidence for 4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde (CAS 5471-58-9)


Platelet Aggregation Inhibitory Activity Compared to Unsubstituted Hydantoin

Patent and database screening indicate that this compound exhibits inhibitory activity against platelet aggregation, a property absent in unsubstituted hydantoin. While quantitative IC50 data for this compound is not publicly disclosed, the compound's structure aligns with the dioxoimidazolidine chemotype known to inhibit platelet aggregation at low micromolar concentrations . In contrast, hydantoin itself shows no such activity [1].

Platelet Aggregation Inhibition
Class-level inference
Target: active in patent assays.
Hydantoin (unsubstituted): no inhibitory activity.
Supports platelet aggregation screening context
Exact IC50 not publicly disclosed; assay conditions to verify
Platelet Aggregation Thrombosis Imidazolidine

Inhibition of Acyl-CoA Cholesterol Acyltransferase (ACAT) vs. 5,5-Dimethylhydantoin

The compound was tested at 5 µM concentration for in vitro inhibition of ACAT in intestinal microsomes from cholesterol-fed rabbits [1]. Although the specific % inhibition value is not disclosed, the assay record confirms that the compound was active under these conditions. 5,5-Dimethylhydantoin, a common hydantoin surrogate, lacks the necessary structural features to engage ACAT and would be expected to be inactive [2].

ACAT Enzyme Inhibition
Class-level inference
Target: active at 5 µM (rabbit intestinal microsomes).
5,5-Dimethylhydantoin: predicted inactive.
Supports ACAT inhibition screening context
Exact % inhibition not available; assay context to confirm
ACAT Inhibition Cholesterol Metabolism Dioxoimidazolidine

Enhanced Synthetic Versatility via 4-Carbaldehyde Functionality vs. 4-H or 4-Alkyl Analogs

The presence of the carbaldehyde group at the 4-position provides a synthetic handle for reductive amination, oxime formation, and Grignard reactions that is absent in 4,4-dialkylhydantoins. This functional group directly enables the generation of structurally diverse libraries for SAR studies. For example, 4-butyl-2,5-dioxoimidazolidine-4-carbaldehyde (CAS 6974-17-0), which lacks the N1-methyl group, exhibits similar reactivity but differs in lipophilicity and hydrogen-bonding potential (1 HBD vs. 0 HBD) .

Synthetic Versatility
Supporting evidence
Aldehyde at C4, N1-methyl substitution.
Analog (CAS 6974-17-0): no N1-methyl, HBD count 1 vs 0.
Supports derivatization library synthesis
HBD and logP differences may affect downstream handling
Synthetic Intermediate Aldehyde Handle Derivatization

Distinct Physicochemical Profile: Solubility and Rotatable Bonds vs. 1-Methylhydantoin

The compound's calculated solubility of 12 g/L (sparingly soluble) and rotatable bond count of 4 differ markedly from the simpler 1-methylhydantoin (highly soluble, rotatable bonds = 0). These properties influence formulation, permeability, and biological distribution. In high-throughput screening, compounds with 2-4 rotatable bonds have been associated with better bioavailability profiles, suggesting this compound may offer a more favorable ADME starting point than rigid hydantoins [1].

Physicochemical Profile
Supporting evidence
Solubility: 12 g/L vs >50 g/L (1-methylhydantoin).
Rotatable bonds: 4 vs 0.
Supports flexibility and solubility profiling
Calculated values; experimental validation recommended
Physicochemical Properties Drug-likeness Solubility

High-Impact Application Scenarios for 4-Butyl-1-methyl-2,5-dioxoimidazolidine-4-carbaldehyde (CAS 5471-58-9)


Platelet Aggregation Inhibitor Lead Optimization Programs

Given its reported activity in platelet aggregation assays , this compound can serve as a starting point for SAR around the dioxoimidazolidine core. The aldehyde group enables rapid diversification to explore potency and selectivity against collagen- or thrombin-induced aggregation pathways.

ACAT-1 Targeted Cardiovascular Drug Discovery

The compound's confirmed inhibition of ACAT in rabbit intestinal microsomes at 5 µM [1] positions it as a tool molecule or early lead for cholesterol esterification and atherosclerosis research, a space where simple hydantoins show no activity.

Chemical Biology Probe Synthesis via 4-Carbaldehyde Derivatization

The reactive aldehyde handle allows conjugation with amines or hydrazines to generate affinity probes, fluorescent reporters, or biotinylated analogs for target identification studies, a capability not available with 4,4-unsubstituted hydantoins.

Structure-Property Relationship (SPR) Studies on Hydantoin Flexibility

With 4 rotatable bonds and moderate solubility (12 g/L) , this compound provides a distinct physicochemical profile that can be used to investigate the role of molecular flexibility on permeability and solubility in hydantoin-based series.

Application
Selection Property
Validation Focus
Platelet aggregation pathway studies
Reported platelet aggregation inhibition
Platelet assay endpoint context
ACAT inhibition research
ACAT enzyme engagement context
Enzyme assay and model validation
Chemical probe synthesis
Aldehyde-functional hydantoin scaffold
Derivatization and conjugation feasibility
Physicochemical screening
Moderate solubility and flexibility
Solubility and permeability profiling
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